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For Researchers, Scientists, and Drug Development Professionals

Introduction
CCD Lipid01, also known by its synonyms LP-01 and CIN-16645, is a state-of-the-art ionizable

cationic lipid integral to the advancement of nucleic acid-based therapeutics.[1][2][3][4] With the

CAS number 1799316-64-5, this synthetic lipid has garnered significant attention for its efficacy

in forming lipid nanoparticles (LNPs) that serve as delivery vehicles for a range of bioactive

molecules, most notably messenger RNA (mRNA) and small interfering RNA (siRNA). Its

unique chemical structure allows for efficient encapsulation of genetic material and facilitates its

delivery and release into the cytoplasm of target cells, a critical step for therapeutic action. This

guide provides a comprehensive overview of the technical properties and applications of CCD
Lipid01, offering valuable insights for researchers and professionals in the field of drug

development.

Physicochemical Properties
CCD Lipid01 is a complex organic molecule with a chemical formula of C50H93NO9 and a

molecular weight of 852.27 g/mol .[2][5][6] Its structure features a tertiary amine headgroup,

which is ionizable, and multiple hydrophobic tails. This amphipathic nature is central to its

function in LNP formulations. The ionizable headgroup has a pKa of approximately 6.1, a

crucial characteristic that allows the LNPs to remain relatively neutral in the bloodstream (at

physiological pH ~7.4) and become positively charged in the acidic environment of the
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endosome.[3][4][7][8][9] This pH-dependent charge transition is fundamental to its mechanism

of action.

Table 1: General Properties of CCD Lipid01
Property Value Reference(s)

CAS Number 1799316-64-5 [1][2][5][6][10][11][12]

Synonyms LP-01, CIN-16645 [1][2][3][4]

Molecular Formula C50H93NO9 [2][5][6][12]

Molecular Weight 852.27 g/mol [2][5][6][12]

Appearance
Colorless to light yellow

liquid/oil
[6][11][12]

pKa ~6.1 [3][4][7][8][9]

Table 2: Predicted Physicochemical Data
Property Value Reference(s)

Boiling Point 795.4 ± 60.0 °C [11]

Density 0.969 ± 0.06 g/cm³ [6][11]

LogP 15.5 [12]

Mechanism of Action in Gene Delivery
The primary function of CCD Lipid01 is to facilitate the delivery of nucleic acids into the

cytoplasm of target cells. This is achieved through its incorporation into LNPs, which are

typically composed of the ionizable lipid, a helper phospholipid (like DSPC), cholesterol, and a

PEGylated lipid.

The delivery process can be broken down into the following key stages:

Encapsulation: At a low pH during formulation, the tertiary amine of CCD Lipid01 is

protonated, allowing it to electrostatically interact with the negatively charged phosphate

backbone of nucleic acids, leading to efficient encapsulation within the LNP core.
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Systemic Circulation: Once administered, the LNPs circulate in the bloodstream. The

PEGylated lipid component provides a hydrophilic shield, reducing opsonization and

clearance by the mononuclear phagocyte system, thereby increasing circulation time. At

physiological pH, the near-neutral surface charge of the LNP minimizes non-specific

interactions with blood components.

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the

endosome matures, its internal pH drops. This acidic environment protonates the CCD
Lipid01, leading to a net positive charge on the LNP. This positive charge facilitates the

disruption of the endosomal membrane through interactions with negatively charged lipids in

the endosomal membrane, leading to the release of the nucleic acid payload into the

cytoplasm.
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Caption: Cellular uptake and endosomal escape of a CCD Lipid01-containing LNP.

Experimental Protocols
Synthesis of CCD Lipid01
The following is a representative synthetic scheme based on information from related patents

and general organic synthesis principles, as a detailed step-by-step protocol is not publicly

available.
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The synthesis of CCD Lipid01, or (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-

(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate, is a multi-step

process involving the assembly of its core components: the linoleate tail, the glycerol

backbone, the dioctyloxy-butanoyl group, and the diethylamino-propoxy-carbonyl headgroup.

Materials:

Solketal

Linoleoyl chloride

4,4-Bis(octyloxy)butanoic acid

3-(Diethylamino)-1-propanol

Phosgene or a phosgene equivalent (e.g., triphosgene)

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents

DMAP (4-Dimethylaminopyridine)

Appropriate solvents (e.g., Dichloromethane, Diethyl ether, Hexanes)

Reagents for deprotection of the acetonide group (e.g., acidic resin)

General Procedure:

Esterification of Solketal with Linoleoyl Chloride: Solketal is reacted with linoleoyl chloride in

the presence of a base (e.g., pyridine or triethylamine) to form the linoleate ester of solketal.

Deprotection: The acetonide protecting group of the resulting ester is removed under acidic

conditions to yield the corresponding diol.

Selective Acylation: The primary alcohol of the diol is selectively acylated with 4,4-

bis(octyloxy)butanoic acid using a coupling agent like DCC and a catalyst such as DMAP.

Formation of the Carbonate: 3-(Diethylamino)-1-propanol is reacted with phosgene or a

phosgene equivalent to form the corresponding chloroformate.
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Final Coupling: The secondary alcohol of the glycerol backbone is then reacted with the

chloroformate from the previous step to form the final product, CCD Lipid01.

Purification: The final product is purified using column chromatography on silica gel.
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Caption: A representative workflow for the synthesis of CCD Lipid01.
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Formulation of Lipid Nanoparticles (LNPs)
A common method for formulating LNPs containing CCD Lipid01 is through microfluidic mixing.

[13]

Materials:

CCD Lipid01 (LP-01)

1,2-distearoyl-sn-glycero-3-PC (DSPC)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

Nucleic acid (e.g., mRNA)

Ethanol (absolute)

Sodium acetate buffer (e.g., 50 mM, pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device

Protocol:

Preparation of Lipid Stock Solution: Dissolve CCD Lipid01, DSPC, cholesterol, and DMG-

PEG 2000 in absolute ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).

Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the sodium acetate buffer.

Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into

separate syringes and place them on a syringe pump connected to a microfluidic mixing

chip. The two solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol

and exchange the buffer.
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Sterilization and Storage: The LNP formulation is sterile-filtered and stored at 4°C.

Characterization of LNPs
Parameters to Measure:

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

Zeta Potential: Measured to determine the surface charge of the LNPs.

Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen

assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a

detergent (e.g., Triton X-100). Encapsulation efficiency (%) = [(Total RNA) - (Free RNA)] /

(Total RNA) x 100.

In Vitro Transfection
Protocol:

Cell Culture: Plate target cells in a suitable culture medium and allow them to adhere

overnight.

Transfection: Add the LNP-encapsulated nucleic acid to the cells at various concentrations.

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

Assay: Analyze the cells for the desired outcome (e.g., protein expression for mRNA delivery

via western blot or ELISA, or gene knockdown for siRNA delivery via qPCR).

In Vivo Biodistribution Studies
Protocol:

Animal Model: Utilize an appropriate animal model (e.g., mice).

Administration: Administer the LNP formulation via the desired route (e.g., intravenous

injection).
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Imaging/Tissue Collection: At various time points post-administration, either image the

animals (if using a reporter gene like luciferase) or euthanize them and collect organs of

interest.

Analysis: Quantify the amount of delivered nucleic acid or the expression of the reporter

protein in the collected tissues.

Applications in Drug Development
CCD Lipid01 is a key enabling technology for a wide range of therapeutic applications,

including:

Vaccines: Encapsulation of mRNA encoding viral antigens to elicit a robust immune

response, as exemplified by the COVID-19 mRNA vaccines.

Gene Therapy: Delivery of mRNA to express a functional protein to treat genetic disorders.

Gene Editing: Co-delivery of mRNA encoding a nuclease (e.g., Cas9) and a guide RNA for

CRISPR-based gene editing.[7]

RNA Interference (RNAi): Delivery of siRNA to silence the expression of disease-causing

genes.

Conclusion
CCD Lipid01 (CAS: 1799316-64-5) is a highly effective and versatile ionizable cationic lipid

that has become a cornerstone of modern nucleic acid delivery systems. Its well-defined

physicochemical properties, particularly its pH-responsive nature, are key to its success in

overcoming the cellular barriers to gene delivery. The experimental protocols outlined in this

guide provide a framework for the synthesis, formulation, and evaluation of CCD Lipid01-

based lipid nanoparticles. As research in the field of genetic medicine continues to expand, the

importance of advanced delivery vehicles built upon lipids like CCD Lipid01 will undoubtedly

grow, paving the way for new and innovative therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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